molecular formula C8H20Cl2N2 B2692162 N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride CAS No. 2413868-87-6

N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride

Cat. No. B2692162
CAS RN: 2413868-87-6
M. Wt: 215.16
InChI Key: RYQYIBFMLLRMEM-UHFFFAOYSA-N
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Description

“N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride” is a chemical compound with the IUPAC name N-methyl-N-(3-oxetanyl)-3-azetidinamine dihydrochloride . It has a molecular weight of 215.12 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H14N2O.2ClH/c1-9(6-2-8-3-6)7-4-10-5-7;;/h6-8H,2-5H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 215.12 and an InChI code of 1S/C7H14N2O.2ClH/c1-9(6-2-8-3-6)7-4-10-5-7;;/h6-8H,2-5H2,1H3;2*1H .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound and its analogs have been explored for their potential as central nervous system (CNS) active agents, demonstrating antidepressant and nootropic activities. For instance, the synthesis and pharmacological activity of related azetidinones, which showed significant antidepressant and nootropic effects in a dose-dependent manner, highlight the potential of the 2-azetidinone skeleton as a CNS active agent. This suggests avenues for developing more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Enantioselective Functionalization

Research has focused on the enantioselective functionalization of amines, including azetidines, highlighting their importance as building blocks in bioactive compounds and therapeutic agents. A study described the palladium-catalyzed enantioselective α-C–H coupling of a wide range of amines, showcasing the versatility and potential of these compounds in drug discovery (Jain et al., 2016).

Antimicrobial and Antitumor Applications

Some derivatives have shown significant antimicrobial and antitumor activities. For example, novel azetidine-2-one derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential in addressing bacterial resistance (Ansari & Lal, 2009). Additionally, compounds like N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride have been used as antitumor drugs, demonstrating activity against certain bacteria (Shimi & Shoukry, 1975).

Synthetic Chemistry

In synthetic chemistry, the compound's derivatives are instrumental in developing new synthetic routes and methodologies. For example, a study on the aziridine to azetidine rearrangement provided insights into reaction mechanisms and synthetic utility, opening new pathways for synthesizing 3-methoxyazetidines (Stankovic et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

N-methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)6-10(3)8-4-9-5-8;;/h7-9H,4-6H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDBUGSNWYKDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C1CNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride

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